RMC-3943

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

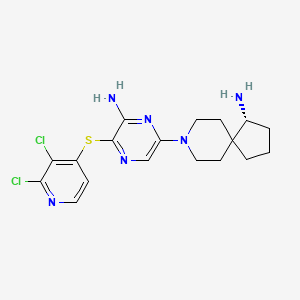

C18H22Cl2N6S |

|---|---|

Peso molecular |

425.4 g/mol |

Nombre IUPAC |

(4R)-8-[6-amino-5-(2,3-dichloropyridin-4-yl)sulfanylpyrazin-2-yl]-8-azaspiro[4.5]decan-4-amine |

InChI |

InChI=1S/C18H22Cl2N6S/c19-14-11(3-7-23-15(14)20)27-17-16(22)25-13(10-24-17)26-8-5-18(6-9-26)4-1-2-12(18)21/h3,7,10,12H,1-2,4-6,8-9,21H2,(H2,22,25)/t12-/m1/s1 |

Clave InChI |

PSKJCIJLNDJVDV-GFCCVEGCSA-N |

SMILES isomérico |

C1C[C@H](C2(C1)CCN(CC2)C3=CN=C(C(=N3)N)SC4=C(C(=NC=C4)Cl)Cl)N |

SMILES canónico |

C1CC(C2(C1)CCN(CC2)C3=CN=C(C(=N3)N)SC4=C(C(=NC=C4)Cl)Cl)N |

Origen del producto |

United States |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of RMC-3943

A Novel Approach to Targeting RAS-Addicted Cancers

This document provides a comprehensive overview of the molecular mechanism of action for RMC-3943, a novel investigational agent. The information presented is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology and targeted therapies.

Executive Summary

This compound is a potent and selective inhibitor of RAS(ON), the active, GTP-bound state of the RAS family of proteins (KRAS, NRAS, and HRAS). Unlike previous generations of RAS inhibitors that target the inactive, GDP-bound state, this compound employs a unique tri-complex mechanism to effectively sequester and inhibit the oncogenic signaling of activated RAS. This innovative approach has demonstrated significant preclinical activity and holds promise for the treatment of a broad range of RAS-addicted cancers.

The RAS Signaling Pathway and Its Role in Cancer

The RAS proteins are critical nodes in cellular signaling, integrating extracellular cues to regulate fundamental processes such as cell proliferation, survival, and differentiation. The activation state of RAS is tightly controlled by a cycle of GTP-loading (activation) and GDP-hydrolysis (inactivation). In a significant proportion of human cancers, mutations in RAS genes lock the protein in a constitutively active, GTP-bound state, leading to uncontrolled cell growth and tumor progression.

Signaling Cascade:

An In-depth Technical Guide to the Target Protein and Mechanism of Action of Revolution Medicines' RAS(ON) Inhibitors

Disclaimer: Initial searches for the compound "RMC-3943" did not yield specific results. This guide will focus on the well-documented target and mechanism of Revolution Medicines' pioneering class of RAS(ON) inhibitors, exemplified by compounds such as RMC-6236, RMC-6291, and RMC-9805.

The Target Protein: The Active State of RAS (RAS(ON))

The primary target of this novel class of therapeutics is the active, GTP-bound conformation of the RAS family of proteins (KRAS, NRAS, and HRAS), commonly referred to as RAS(ON). RAS proteins are small GTPases that function as molecular switches in cells, cycling between an inactive, GDP-bound state (RAS(OFF)) and an active, GTP-bound state (RAS(ON)).[1][2] In healthy cells, this cycle is tightly regulated. However, in a significant fraction of human cancers, including many lung, colorectal, and pancreatic cancers, mutations in RAS genes lock the protein in the active RAS(ON) state.[1] This constitutively active state leads to uncontrolled signaling through downstream effector pathways, such as the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, driving tumor cell proliferation, survival, and metastasis.[3]

Unlike first-generation KRAS G12C inhibitors that target the inactive RAS(OFF) state, Revolution Medicines' platform is designed to directly engage the oncogenic, active RAS(ON) form, representing a significant breakthrough in targeting what was once considered an "undruggable" protein conformation.[4][5][6]

The Tri-Complex Inhibitor (TCI) Mechanism of Action

Revolution Medicines has pioneered an innovative therapeutic modality known as the tri-complex inhibitor (TCI) platform.[4][7] This approach utilizes a unique mechanism to inhibit RAS(ON) signaling by forming a ternary complex involving the inhibitor, an intracellular chaperone protein, and the RAS(ON) protein itself.

The mechanism can be summarized in the following steps:

-

Binding to Cyclophilin A (CypA): The small molecule inhibitor, which is often a macrocyclic compound, enters the cell and first binds non-covalently to the abundant intracellular chaperone protein, cyclophilin A (CypA).[1][5]

-

Formation of a Binary Complex: This interaction creates a new binary complex with a remodeled surface. This new composite interface has a high affinity for the active RAS(ON) protein.[7][8]

-

Engagement of RAS(ON) and Tri-Complex Formation: The binary complex then selectively binds to RAS(ON), forming a stable, inhibitory ternary complex (tri-complex).[5][7]

-

Steric Blockade of Effector Binding: Within this tri-complex, the bulky CypA protein is positioned to sterically occlude the effector-binding domain of RAS.[5][8] This physically prevents downstream effector proteins like RAF and PI3K from engaging with RAS(ON), thereby blocking oncogenic signaling.[2]

This mechanism can be adapted for both broad inhibition of multiple RAS variants (as with the non-covalent inhibitor RMC-6236) or for mutant-selective inhibition through the inclusion of a reactive "warhead" that forms a covalent bond with a specific mutant residue, such as in the KRAS G12C-selective inhibitor RMC-6291.[4][5]

Quantitative Data

The following tables summarize key preclinical and clinical data for representative RAS(ON) inhibitors from Revolution Medicines.

Table 1: Preclinical Activity of RAS(ON) Inhibitors

| Compound | Target | Assay Type | Cell Line | Potency (IC₅₀) | In Vivo Model | Efficacy | Citation |

| RMC-6291 | KRAS G12C(ON) | Cell Viability | NCI-H358 | 0.09 nM | NCI-H2122 Xenograft | 92% Tumor Growth Inhibition (TGI) | [3] |

| RMC-6236 | RAS MULTI(ON) | Biochemical | Multiple RAS Variants | Potent (nM range) | Capan-2 Xenograft (KRAS G12V) | Deep Tumor Regressions | [9] |

| RMC-6236 | RAS MULTI(ON) | Biochemical | Multiple RAS Variants | Potent (nM range) | NCI-H441 Xenograft (KRAS G12V) | Deep Tumor Regressions | [9] |

| RMC-7977 | RAS MULTI(ON) | Cellular | Pa16C (PDAC) | N/A | PDAC Organoids | Broad anti-tumor activity | [8][10] |

Table 2: Clinical Trial Data for RMC-6236 in Pancreatic Ductal Adenocarcinoma (PDAC)

| Patient Population | Metric | Value | 95% CI | Citation |

| 2nd-Line Metastatic PDAC (KRAS G12X) | Median Progression-Free Survival (PFS) | 8.1 months | 5.9 - Not Evaluable | [11] |

| 2nd-Line Metastatic PDAC (RAS Mutant) | Median Progression-Free Survival (PFS) | 7.6 months | 5.3 - Not Evaluable | [11] |

| 3rd-Line+ Metastatic PDAC | Median Progression-Free Survival (PFS) | 4.2 months | 4.1 - 6.4 | [11] |

| 2nd-Line+ PDAC (KRAS G12X) | Objective Response Rate (ORR) at 20+ weeks | 27% | N/A | [11] |

| 2nd-Line+ PDAC (KRAS G12X) | Disease Control Rate (DCR) at 14+ weeks | 87% | N/A | [11] |

| 2nd-Line+ PDAC (RAS Mutant) | Disease Control Rate (DCR) at 14+ weeks | 88% | N/A | [11] |

Experimental Protocols

The evaluation of RAS(ON) inhibitors involves a range of in vitro, in vivo, and clinical methodologies to assess their potency, mechanism, efficacy, and safety.

Biochemical Assays

-

Target Engagement Assays: These assays are designed to quantify the binding affinity of the inhibitor to CypA (Kd1) and the subsequent binding of the binary complex to the target RAS(ON) protein (Kd2). Methods like Surface Plasmon Resonance (SPR) or fluorescence-based techniques are typically employed.[8]

-

RAS-Effector Interaction Assays: To confirm the mechanism of action, experiments are conducted to measure the disruption of the interaction between RAS(ON) and its effector proteins (e.g., RAF). This can be performed in cellular systems using co-immunoprecipitation or protein-protein interaction reporter assays.[8]

Cell-Based Assays

-

Cell Viability/Proliferation Assays: Cancer cell lines harboring specific RAS mutations are treated with the inhibitor at various concentrations to determine the IC₅₀ value, which is the concentration required to inhibit cell growth by 50%.[1]

-

Signaling Pathway Analysis: Western blotting or similar techniques are used to measure the phosphorylation status of downstream proteins in the MAPK pathway (e.g., p-ERK) and PI3K pathway (e.g., p-AKT) to confirm that the inhibitor is effectively blocking RAS signaling. The expression of transcriptional targets like DUSP6 is also a key pharmacodynamic biomarker.[1][10]

In Vivo Models

-

Xenograft Models: Human cancer cell lines with known RAS mutations are implanted into immunocompromised mice. Once tumors are established, mice are treated with the inhibitor (e.g., via oral administration) to evaluate its effect on tumor growth, regression, and overall survival.[1][9]

-

Patient-Derived Xenograft (PDX) and Organoid Models: To better predict clinical response, tumor tissue from patients is implanted in mice (PDX) or grown in 3D culture (organoids). These models are considered more representative of human tumor biology and are used to assess inhibitor efficacy across a range of genetically diverse tumors.[10][12]

-

Genetically Engineered Mouse Models (GEMMs): These models involve engineering mice to develop tumors driven by specific RAS mutations in a particular tissue (e.g., lung), providing an immunocompetent system to study therapeutic effects.[9]

Clinical Trials

-

Phase 1/1b Studies: These first-in-human trials are designed to evaluate the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of the inhibitor in patients with advanced solid tumors harboring RAS mutations. Dose-escalation studies are performed to identify the recommended Phase 2 dose (RP2D).[12][13]

-

Phase 3 Studies: Large, randomized controlled trials are conducted to compare the efficacy and safety of the investigational drug against the current standard of care in a specific patient population (e.g., previously treated metastatic pancreatic cancer).[14]

References

- 1. Targeting the oncogenic state of RAS with Tri-complex inhibitors - American Chemical Society [acs.digitellinc.com]

- 2. ajmc.com [ajmc.com]

- 3. May 2025 Patent Highlights: Roche's tri-complex inhibitors [synapse.patsnap.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. youtube.com [youtube.com]

- 6. Structural perspectives on recent breakthrough efforts toward direct drugging of RAS and acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. revmed.com [revmed.com]

- 8. Concurrent inhibition of oncogenic and wild-type RAS-GTP for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Translational and Therapeutic Evaluation of RAS-GTP Inhibition by RMC-6236 in RAS-Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. onclive.com [onclive.com]

- 12. revmed.com [revmed.com]

- 13. ClinicalTrials.gov [clinicaltrials.gov]

- 14. ClinicalTrials.gov [clinicaltrials.gov]

The Tri-Complex Mechanism: A Novel Approach to Inhibit the RAS Pathway

An In-depth Technical Guide on Revolution Medicines' RAS(ON) Pathway Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the novel class of RAS pathway inhibitors developed by Revolution Medicines. These compounds employ a unique tri-complex mechanism to target the active, GTP-bound state of RAS (RAS(ON)), a central driver in numerous human cancers. This document details the mechanism of action, preclinical and clinical data, and key experimental methodologies for the lead compounds in this class: RMC-6236 (a pan-RAS inhibitor), RMC-6291 (a KRAS G12C selective inhibitor), and RMC-9805 (a KRAS G12D selective inhibitor).

Introduction: Targeting the "Undruggable" RAS

The Rat Sarcoma (RAS) family of small GTPases (KRAS, HRAS, and NRAS) are critical signaling nodes that, when mutated, are implicated in approximately 30% of all human cancers. For decades, direct inhibition of RAS has been a formidable challenge in oncology drug development. The high affinity of RAS for GTP and the lack of well-defined binding pockets have rendered it an "undruggable" target.

Revolution Medicines has pioneered an innovative approach that circumvents these challenges. Their inhibitors function as molecular glues, forming a stable ternary complex with an abundant intracellular chaperone protein, cyclophilin A (CypA), and the active form of RAS (RAS(ON)). This tri-complex sterically hinders the interaction of RAS with its downstream effectors, thereby inhibiting oncogenic signaling.[1]

The Tri-Complex Mechanism of Action

The core of this novel inhibitory strategy is the formation of a high-affinity tri-complex. The small molecule inhibitor first binds to CypA, creating a new composite surface. This binary complex then specifically recognizes and binds to the Switch I and II regions of RAS in its active, GTP-bound conformation. This results in a stable tri-complex that effectively sequesters RAS(ON) and prevents its engagement with downstream signaling proteins such as RAF, PI3K, and RAL-GDS.[2]

Quantitative Preclinical Data

The preclinical efficacy of Revolution Medicines' RAS(ON) inhibitors has been demonstrated across a range of in vitro and in vivo models. The following tables summarize key quantitative data for RMC-6236, RMC-6291, and RMC-9805.

Table 1: In Vitro Cellular Activity (IC50/EC50)

| Compound | Target | Cell Line | Assay | IC50/EC50 (nM) | Reference |

| RMC-6236 | Pan-RAS | AsPC-1 (KRAS G12D) | Cell Viability (5 days) | 1,000-10,000 | [3] |

| HPAC (KRAS G12D) | Cell Growth | 1.2 | [4] | ||

| Capan-2 (KRAS G12V) | Cell Growth | 1.4 | [4] | ||

| Multiple KRAS mutant lines | Cell Proliferation | 3.996 - 24.34 | [5] | ||

| RMC-6291 | KRAS G12C | NCI-H358 (KRAS G12C) | Cell Proliferation | - | [6] |

| RMC-9805 | KRAS G12D | AsPC-1 (KRAS G12D) | pERK Inhibition | 23 | [7] |

| AsPC-1 (KRAS G12D) | Cell Growth | 17 | [7] |

Table 2: In Vivo Efficacy in Xenograft Models

| Compound | Tumor Model | Dosing | Outcome | Reference |

| RMC-6236 | Capan-2 (KRAS G12V) PDAC Xenograft | 25 mg/kg, PO, QD | Tumor Regression | [4] |

| NCI-H441 (KRAS G12V) NSCLC Xenograft | 25 mg/kg, PO, QD | Tumor Regression | [4] | |

| HPAC (KRAS G12D) PDAC Xenograft | 25 mg/kg, PO, QD | Tumor Regression | [4] | |

| RMC-6291 | KRAS G12C NSCLC Xenograft Models | 100 or 200 mg/kg, PO, QD | Improved response rate, depth, and durability vs. adagrasib | [6][8] |

| RMC-9805 | KRAS G12D PDAC & NSCLC Xenograft Models | - | Objective responses in 7 of 9 PDAC and 6 of 9 NSCLC models | [9] |

Clinical Data

Clinical trials have demonstrated the promising anti-tumor activity and manageable safety profiles of these novel RAS(ON) inhibitors.

Table 3: Clinical Efficacy of RMC-6236 (Phase 1)

| Indication | KRAS Mutation | Dosing | ORR | DCR | Reference |

| NSCLC | G12X | ≥80 mg/day | 38% | 86% | [10] |

| PDAC | G12X | 160-300 mg QD | - | - | [11] |

ORR: Objective Response Rate, DCR: Disease Control Rate

Table 4: Clinical Efficacy of RMC-6291 (Phase 1, NCT05462717)

| Indication | Prior KRAS G12C Inhibitor | Dosing | ORR | DCR | Reference |

| NSCLC | Yes | - | 50% | 100% | [3][4] |

| NSCLC | No | - | 43% | 100% | [3][4] |

| CRC | No | - | 40% | 80% | [3] |

ORR: Objective Response Rate, DCR: Disease Control Rate

Table 5: Clinical Efficacy of RMC-9805 (Phase 1/1b, NCT06040541)

| Indication | KRAS Mutation | Dosing | ORR | DCR | Reference |

| PDAC | G12D | 1200 mg daily | 30% | 80% | [12][13] |

| NSCLC | G12D | 1200 mg QD | 61% | 89% |

ORR: Objective Response Rate, DCR: Disease Control Rate

Experimental Protocols

This section outlines the general methodologies for key experiments cited in the preclinical and clinical evaluation of RMC-6236, RMC-6291, and RMC-9805.

Cell Viability and Proliferation Assays

-

Objective: To determine the concentration of the inhibitor that reduces cell viability by 50% (IC50).

-

Method:

-

Cancer cell lines with specific RAS mutations are seeded in 96- or 384-well plates and allowed to adhere overnight.

-

A serial dilution of the RMC inhibitor is added to the wells.

-

Cells are incubated with the compound for a period of 5 days.[3]

-

CellTiter-Glo® luminescent cell viability assay reagent is added to the wells. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is indicative of the number of metabolically active cells.

-

The plates are incubated to stabilize the luminescent signal.

-

Luminescence is measured using a plate reader.

-

IC50 values are calculated by plotting the luminescence signal against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

In Vivo Xenograft Studies

-

Objective: To evaluate the anti-tumor efficacy and tolerability of the RMC inhibitors in a living organism.

-

Method:

-

Human cancer cell lines or patient-derived tumor fragments are implanted subcutaneously into immunocompromised mice.

-

Tumors are allowed to grow to a predetermined size.

-

Mice are randomized into treatment and vehicle control groups.

-

The RMC inhibitor is administered orally (e.g., once daily) at various dose levels.[14]

-

Tumor volume is measured periodically using calipers.

-

Animal body weight and overall health are monitored to assess tolerability.

-

Efficacy is determined by comparing the tumor growth in the treated groups to the control group, often using modified Response Evaluation Criteria in Solid Tumors (mRECIST).[9]

-

Western Blotting for Phospho-ERK (pERK) Inhibition

-

Objective: To assess the inhibition of downstream RAS pathway signaling.

-

Method:

-

RAS-mutant cancer cells are treated with the RMC inhibitor for a specified time.

-

Cells are lysed to extract total protein.

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for phosphorylated ERK (pERK) and total ERK.

-

The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

The signal is detected using a chemiluminescent substrate and an imaging system.

-

The intensity of the pERK band is normalized to the total ERK band to determine the extent of pathway inhibition.

-

Biochemical RAS-RAF RBD Disruption Assay

-

Objective: To quantify the ability of the inhibitor to disrupt the interaction between RAS and its effector, RAF.

-

Method:

-

This assay is typically performed using a technique like Homogeneous Time-Resolved Fluorescence (HTRF) or Surface Plasmon Resonance (SPR).

-

In an HTRF assay, recombinant GTP-loaded RAS and the RAS-binding domain (RBD) of RAF are labeled with donor and acceptor fluorophores.

-

Binding of RAS to the RAF-RBD brings the fluorophores into proximity, resulting in a FRET signal.

-

The RMC inhibitor, in the presence of CypA, is added to the reaction.

-

Disruption of the RAS-RAF interaction by the tri-complex leads to a decrease in the FRET signal.

-

The EC50 for disruption is calculated from a dose-response curve.

-

Tri-Complex Formation Assay

-

Objective: To directly measure the formation of the inhibitor-CypA-RAS(ON) tri-complex.

-

Method:

-

This can be assessed using techniques like a split-luciferase complementation assay in live cells.[10]

-

Cells are engineered to express RAS and CypA fused to two different fragments of luciferase.

-

Addition of the RMC inhibitor induces the proximity of RAS and CypA, leading to the reconstitution of the luciferase enzyme and the generation of a luminescent signal.

-

The intensity of the luminescent signal is proportional to the amount of tri-complex formed.

-

Alternatively, biophysical methods like SPR can be used with recombinant proteins to measure the binding kinetics of the tri-complex formation.

-

Conclusion

The development of tri-complex RAS(ON) inhibitors by Revolution Medicines represents a significant advancement in the field of precision oncology. By targeting the active state of RAS through a novel mechanism of action, these compounds have demonstrated the potential to overcome the historical challenges of inhibiting this critical oncoprotein. The robust preclinical data and encouraging early clinical results for RMC-6236, RMC-6291, and RMC-9805 in cancers with a high unmet need underscore the promise of this innovative therapeutic strategy. Further clinical development will continue to define the role of these first-in-class inhibitors in the treatment of RAS-addicted cancers.

References

- 1. Translational and Therapeutic Evaluation of RAS-GTP Inhibition by RMC-6236 in RAS-Driven Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chemical remodeling of a cellular chaperone to target the active state of mutant KRAS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. RMC-6236 | RAS(MULTI)(ON) inhibitor | CAS 2765081-21-6 | Buy RMC-6236 from Supplier InvivoChem [invivochem.com]

- 4. Translational and Therapeutic Evaluation of RAS-GTP Inhibition by RMC-6236 in RAS-Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. en.ice-biosci.com [en.ice-biosci.com]

- 6. researchgate.net [researchgate.net]

- 7. revmed.com [revmed.com]

- 8. revmed.com [revmed.com]

- 9. Revolution Medicines Reports Preclinical Tumor Regressions Induced by First-in-Class KRAS-G12D(ON) Inhibitors | Revolution Medicines [ir.revmed.com]

- 10. Pharmacological restoration of GTP hydrolysis by mutant RAS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. trial.medpath.com [trial.medpath.com]

- 12. onclive.com [onclive.com]

- 13. Revolution Medicines Presents Initial Data from RMC-9805 Monotherapy Study in Patients with Advanced Pancreatic Ductal Adenocarcinoma | Revolution Medicines [ir.revmed.com]

- 14. revmed.com [revmed.com]

Preclinical Data on RMC-3943 Remains Undisclosed

Efforts to compile a comprehensive technical guide on the preclinical data of RMC-3943, a putative RAS(ON) inhibitor from Revolution Medicines, have been unsuccessful due to the lack of publicly available information. Despite extensive searches of scientific literature, conference proceedings, and patent databases, no specific quantitative data, detailed experimental protocols, or signaling pathway information for this compound has been found.

Revolution Medicines has a robust pipeline of RAS(ON) inhibitors, with several compounds such as RMC-6236, RMC-6291, and RMC-9805 frequently highlighted in company presentations and publications. These compounds have preclinical and, in some cases, clinical data available. However, this compound has not been a subject of the company's public disclosures, including presentations at major oncology conferences like the American Association for Cancer Research (AACR) Annual Meeting.

It is common for pharmaceutical companies to have numerous compounds in early-stage preclinical development for which data is not yet publicly available. This compound may be one such compound that is either in a very early stage of investigation or has been deprioritized in favor of other candidates in their pipeline.

Without access to primary data, it is not possible to construct the requested in-depth technical guide, including data tables, experimental methodologies, and visualizations of its mechanism of action. Researchers and professionals in drug development are advised to monitor future publications and presentations from Revolution Medicines for any potential disclosure of information related to this compound.

In Vitro Profile of RMC-3943: A Technical Overview

Disclaimer: As of the latest available information, there is no publicly accessible data specifically detailing in vitro studies for a compound designated "RMC-3943." The "RMC" prefix is associated with the clinical-stage oncology company Revolution Medicines, which is developing a pipeline of RAS(ON) inhibitors. It is possible that this compound is an internal designation for a preclinical compound that has not yet been publicly disclosed.

This guide will therefore focus on the general methodologies and signaling pathways relevant to the known RAS(ON) inhibitors from Revolution Medicines, providing a framework for understanding the potential in vitro characteristics of a compound like this compound. The data and experimental protocols presented are based on publicly available information for related compounds in the RMC series, such as RMC-6236, and should be considered representative examples.

Introduction to RAS(ON) Inhibition

The RAS family of small GTPases (KRAS, NRAS, and HRAS) are critical regulators of cell growth, proliferation, and survival. Mutations in RAS genes are among the most common oncogenic drivers, present in approximately 30% of all human cancers. These mutations often lock RAS in its active, GTP-bound state (RAS(ON)), leading to constitutive downstream signaling through pathways such as the MAPK (RAF-MEK-ERK) and PI3K-AKT-mTOR pathways.

Revolution Medicines has pioneered a novel class of inhibitors, termed tri-complex inhibitors, that selectively target the active RAS(ON) state. These inhibitors function as molecular glues, forming a ternary complex between the inhibitor, an intracellular chaperone protein (such as cyclophilin A or FKBP12), and the RAS(ON) protein. This tri-complex sterically hinders the interaction of RAS with its downstream effectors, thereby blocking oncogenic signaling.

Core Signaling Pathway

The primary target pathway for RAS(ON) inhibitors is the RAS-MAPK signaling cascade. The diagram below illustrates the mechanism of action for a representative tri-complex RAS(ON) inhibitor.

Caption: Mechanism of RAS(ON) inhibition by a tri-complex molecular glue.

Quantitative In Vitro Data (Representative)

The following tables summarize hypothetical but representative quantitative data for a potent and selective RAS(ON) inhibitor, based on published data for similar molecules.

Table 1: Biochemical Activity

| Assay Type | Target | IC₅₀ (nM) |

| SOS1-mediated GTP Exchange | KRAS G12C | 5 |

| SOS1-mediated GTP Exchange | Pan-RAS (WT) | 10 |

| RAF RBD Binding | KRAS G12C-GTP | 2 |

Table 2: Cellular Activity

| Cell Line | RAS Mutation | Assay Type | IC₅₀ (nM) |

| NCI-H358 | KRAS G12C | pERK Inhibition | 15 |

| MIA PaCa-2 | KRAS G12D | pERK Inhibition | 25 |

| A549 | KRAS G12S | pERK Inhibition | 30 |

| NCI-H358 | KRAS G12C | Cell Viability (72h) | 50 |

| MIA PaCa-2 | KRAS G12D | Cell Viability (72h) | 80 |

| A549 | KRAS G12S | Cell Viability (72h) | 100 |

| HEK293 | WT | Cell Viability (72h) | >10,000 |

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

4.1 Biochemical Assay: SOS1-Mediated Nucleotide Exchange

This assay measures the ability of an inhibitor to block the exchange of GDP for GTP on the RAS protein, which is a key step in RAS activation.

Caption: Workflow for a biochemical SOS1-mediated nucleotide exchange assay.

Protocol:

-

Reagent Preparation: Recombinant human RAS (e.g., KRAS G12C) and the catalytic domain of SOS1 are expressed and purified. A fluorescent GTP analog, Mant-GTP, is used to monitor nucleotide exchange.

-

Reaction Setup: In a 96-well plate, RAS protein is mixed with a serial dilution of the test compound.

-

Reaction Initiation: The reaction is initiated by the addition of a mixture of SOS1 and Mant-GTP.

-

Data Acquisition: The increase in fluorescence, which occurs when Mant-GTP binds to RAS, is monitored in real-time using a plate reader.

-

Data Analysis: The initial rate of the reaction is calculated for each compound concentration. The IC₅₀ value is determined by fitting the dose-response curve using a four-parameter logistic equation.

4.2 Cell-Based Assay: pERK Inhibition (Western Blot)

This assay assesses the ability of the inhibitor to block downstream signaling from RAS in a cellular context by measuring the phosphorylation of ERK.

Caption: Workflow for a cell-based pERK inhibition assay via Western Blot.

Protocol:

-

Cell Culture: Cancer cell lines with known RAS mutations are cultured to ~80% confluency.

-

Compound Treatment: Cells are treated with a serial dilution of the test compound for a specified period (e.g., 2-4 hours).

-

Protein Extraction: Cells are lysed, and total protein is extracted.

-

Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated ERK (pERK), total ERK, and a loading control (e.g., GAPDH).

-

Analysis: Band intensities are quantified, and the pERK/total ERK ratio is calculated. The IC₅₀ is determined from the dose-response curve.

4.3 Cell Viability Assay

This assay measures the effect of the inhibitor on cell proliferation and survival over a longer duration.

Protocol:

-

Cell Seeding: Cells are seeded in 96-well plates at a low density.

-

Compound Treatment: The following day, cells are treated with a serial dilution of the test compound.

-

Incubation: Cells are incubated for 72 hours.

-

Viability Measurement: Cell viability is assessed using a reagent such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.

-

Data Analysis: Luminescence is measured, and the data is normalized to vehicle-treated controls. The IC₅₀ is calculated from the dose-response curve.

Conclusion

While specific in vitro data for this compound is not yet in the public domain, the established mechanism of action for Revolution Medicines' RAS(ON) inhibitors provides a strong foundation for understanding its likely biological and biochemical properties. A successful RAS(ON) inhibitor such as this compound would be expected to demonstrate potent and selective inhibition of RAS-GTP signaling in biochemical and cellular assays, leading to decreased proliferation and viability in RAS-mutant cancer cell lines. The experimental frameworks provided here represent the standard methodologies used to characterize such compounds and establish their preclinical proof of concept. Further disclosure of data from Revolution Medicines will be necessary to fully elucidate the specific in vitro profile of this compound.

RMC-3943: A Technical Whitepaper on a Potent Allosteric SHP2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

RMC-3943, also known as RMC-4550, is a potent and selective, orally bioavailable, allosteric inhibitor of Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2). SHP2 is a non-receptor protein tyrosine phosphatase that plays a critical role in signal transduction downstream of multiple receptor tyrosine kinases (RTKs), regulating the RAS/MAPK and other signaling pathways. Dysregulation of SHP2 activity is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention. This document provides a comprehensive technical overview of the chemical structure, mechanism of action, preclinical data, and relevant experimental protocols for this compound.

Chemical Structure and Properties

The chemical identity of this compound (RMC-4550) is established through its structural and molecular formula.

| Identifier | Value |

| IUPAC Name | [3-(4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-6-(2,3-dichlorophenyl)-5-methylpyrazin-2-yl]methanol[1] |

| Molecular Formula | C₂₁H₂₆Cl₂N₄O₂[1] |

| Synonyms | RMC-4550, RMC4550 |

Mechanism of Action

This compound functions as an allosteric inhibitor of SHP2. It binds to a pocket on the SHP2 protein, distinct from the active site, and locks the enzyme in an inactive conformation. This prevents the dephosphorylation of its target substrates, thereby inhibiting downstream signaling. A key pathway affected is the RAS-MAPK cascade, which is frequently hyperactivated in cancer. By inhibiting SHP2, this compound effectively dampens the signal transduction from receptor tyrosine kinases (RTKs) to RAS, leading to reduced proliferation and survival of cancer cells dependent on this pathway.[2][3]

The following diagram illustrates the signaling pathway targeted by this compound.

Preclinical Efficacy

This compound has demonstrated significant anti-tumor activity in a variety of preclinical cancer models, both as a monotherapy and in combination with other targeted agents.

In Vitro Activity

The potency of this compound has been quantified through various in vitro assays.

| Assay Type | System | Readout | IC₅₀ (nM) | Reference |

| Enzymatic Assay | Purified, activated full-length human SHP2 | Substrate Hydrolysis | 1.55 | [4] |

| Enzymatic Assay | Purified, activated full-length human SHP2 | Substrate Hydrolysis | 0.583 | [2] |

| Cellular Assay | PC9 cells | pERK levels | 39 | [4] |

| Cellular Assay | PC9 cells | pERK levels | 31 | [2] |

| Cellular Assay | HEK293 cells expressing wild-type SHP2 | pERK levels | 49.2 | [2] |

This compound shows high selectivity, with no detectable inhibitory activity against the catalytic domain of SHP2 or a large panel of other protein phosphatases and kinases at concentrations up to 10 µM.[4]

In Vivo Activity

Preclinical studies in animal models have demonstrated the in vivo efficacy of this compound.

| Cancer Model | Animal Model | Dosing | Key Findings | Reference |

| Hepatocellular Carcinoma | Mouse | 30 mg/kg, oral, daily | Combination with mTOR inhibitor controlled tumor growth and increased survival. | [1] |

| Acute Myeloid Leukemia (FLT3-ITD) | Mouse Xenograft | 30 mg/kg, oral, 5x/week for 28 days | Combination with Venetoclax significantly decreased leukemia burden and improved survival. | [5] |

| Pancreatic Cancer (KRAS mutant) | Mouse | Not specified | Combination with an ERK inhibitor showed synergistic anti-cancer activity and tumor regression. | [6] |

| Myeloproliferative Neoplasms | Mouse | Not specified | Antagonized MPN phenotypes and increased survival. | [7] |

| Esophageal Cancer | Human Xenograft (KYSE-520) | Not specified | Dose-dependent efficacy consistent with target modulation. | [4] |

| Non-Small-Cell Lung Cancer | Patient-Derived Xenografts (PDX) | Not specified | Slowed cancer growth in multiple SHP2-sensitive mutation models. | [3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are outlines of key experimental protocols.

In Vivo Xenograft Efficacy Study

The following diagram outlines a typical workflow for evaluating the in vivo efficacy of this compound in a xenograft model.

Protocol Details:

-

Cell Culture: Human cancer cell lines (e.g., KYSE-520) are cultured in appropriate media and conditions.[4]

-

Animal Models: Immunocompromised mice (e.g., nude mice) are used for xenograft studies.[3]

-

Implantation: A suspension of cancer cells is subcutaneously injected into the flank of each mouse.

-

Tumor Growth Monitoring: Tumor volumes are measured regularly (e.g., twice weekly) with calipers.

-

Randomization: Once tumors reach a specified size, mice are randomized into treatment and control groups.[1]

-

Drug Administration: this compound is formulated for oral gavage and administered daily at specified doses (e.g., 30 mg/kg). The vehicle used for formulation is administered to the control group.[1][5]

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a set time point.[1]

-

Pharmacodynamic Analysis: Tumors are excised, and protein lysates can be analyzed by Western blot to assess the levels of phosphorylated ERK (pERK) to confirm target engagement.[4]

Cellular pERK Inhibition Assay

Objective: To determine the in-cell potency of this compound by measuring the inhibition of ERK phosphorylation.

-

Cell Seeding: Cells (e.g., PC9) are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of this compound for a specified duration (e.g., 1 hour).[2]

-

Cell Lysis: Cells are lysed to extract proteins.

-

pERK Detection: The levels of phosphorylated ERK are quantified using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA) or Western blotting.

-

Data Analysis: The IC₅₀ value is calculated by plotting the percentage of pERK inhibition against the log concentration of this compound.

Conclusion

This compound is a highly potent and selective allosteric inhibitor of SHP2 with a well-defined mechanism of action. Its ability to modulate the RAS-MAPK signaling pathway has been demonstrated through robust preclinical in vitro and in vivo data across a range of cancer types. The favorable pharmacokinetic properties and demonstrated efficacy, both as a single agent and in combination therapies, position this compound as a promising therapeutic candidate for further clinical investigation in cancers driven by aberrant SHP2 signaling.

References

- 1. Rational combination of SHP2 and mTOR inhibition for the treatment of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Archive: ‘Undruggable’ Cancers Slowed by Targeting Growth Signals | UC San Francisco [ucsf.edu]

- 4. aacrjournals.org [aacrjournals.org]

- 5. ashpublications.org [ashpublications.org]

- 6. Extensive preclinical validation of combined RMC-4550 and LY3214996 supports clinical investigation for KRAS mutant pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Specificity and Selectivity of RMC-3943

Notice: Publicly available information regarding the specific compound "RMC-3943" is not available at this time. Extensive searches for preclinical data, target profiles, and publications associated with this designation have not yielded specific results. It is possible that this compound is an internal preclinical codename used by Revolution Medicines that has not been disclosed in public forums, a discontinued program, or a compound that has been redesignated.

While a detailed report on this compound cannot be provided, this guide will outline the general approach and methodologies used by Revolution Medicines for characterizing the specificity and selectivity of their clinical-stage RAS(ON) inhibitors, which would be analogous to the characterization of a compound like this compound. This information is based on public disclosures regarding their pipeline and scientific approach.

General Approach to Specificity and Selectivity of Revolution Medicines' Compounds

Revolution Medicines focuses on developing RAS(ON) inhibitors and RAS Companion Inhibitors. The specificity and selectivity of these molecules are critical for their therapeutic efficacy and safety. The company employs a comprehensive suite of biochemical, cellular, and in vivo assays to characterize their drug candidates.

Key aspects of their selectivity profiling include:

-

On-Target Potency: Determining the binding affinity and inhibitory activity against the intended oncogenic RAS mutant (e.g., KRAS G12C, G12D, etc.) or other target proteins like SHP2 or mTORC1.

-

Selectivity Against Related Isoforms: Assessing the activity against other RAS isoforms (e.g., HRAS, NRAS) and wild-type RAS to minimize potential off-target effects in healthy cells.

-

Broad Kinome and Off-Target Profiling: Screening the compound against a large panel of kinases and other relevant protein targets to identify potential off-target interactions that could lead to toxicity.

-

Cellular Selectivity: Evaluating the compound's effect on signaling pathways and cell viability in cancer cell lines harboring the target mutation versus those with wild-type RAS or other genetic backgrounds.

Methodologies for Characterizing Specificity and Selectivity

The following are detailed descriptions of the types of experimental protocols typically used in the development of targeted cancer therapies, which would be applied to a compound like this compound.

Biochemical Assays for Target Engagement and Potency

These assays measure the direct interaction of the compound with its purified target protein.

Table 1: Representative Biochemical Assays

| Assay Type | Description | Typical Parameters Measured |

| Enzyme-Linked Immunosorbent Assay (ELISA) | An immunoassay to quantify the binding of the inhibitor to the target protein. | IC50, Kd |

| Surface Plasmon Resonance (SPR) | A label-free technique to measure real-time binding kinetics of the inhibitor to the immobilized target protein. | Ka (association rate), Kd (dissociation rate), KD (equilibrium dissociation constant) |

| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of the inhibitor to the target protein to determine thermodynamic parameters. | KD, ΔH (enthalpy change), ΔS (entropy change) |

| Kinase Inhibition Assays | For kinase targets, these assays measure the ability of the compound to inhibit the enzymatic activity of the kinase, often using a fluorescent or luminescent readout. | IC50 |

Experimental Protocol: Generic ELISA-based Binding Assay

-

Coating: Purified recombinant target protein (e.g., KRAS G12C) is coated onto the wells of a microplate.

-

Blocking: Non-specific binding sites are blocked using a blocking agent (e.g., BSA or non-fat milk).

-

Compound Incubation: A serial dilution of the test compound (e.g., this compound) is added to the wells and incubated to allow for binding to the target protein.

-

Detection: A primary antibody specific to the target protein is added, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Substrate Addition: A substrate for the enzyme is added, leading to a colorimetric or chemiluminescent signal.

-

Data Analysis: The signal intensity is measured and plotted against the compound concentration to determine the IC50 value.

Workflow for a Biochemical Binding Assay

Caption: Workflow of a typical ELISA-based binding assay.

Cellular Assays for Target Engagement and Pathway Modulation

These assays assess the effect of the compound in a more biologically relevant cellular context.

Table 2: Representative Cellular Assays

| Assay Type | Description | Typical Parameters Measured |

| Western Blotting | Measures the levels of specific proteins to assess the modulation of downstream signaling pathways (e.g., p-ERK, p-AKT). | Changes in protein phosphorylation or expression |

| Cell Viability/Proliferation Assays | Determines the effect of the compound on the growth and survival of cancer cell lines. | GI50 (concentration for 50% growth inhibition) |

| Cellular Thermal Shift Assay (CETSA) | Measures the thermal stabilization of the target protein upon compound binding in intact cells, confirming target engagement. | Shift in protein melting temperature |

| Immunofluorescence | Visualizes the subcellular localization of the target protein and the effect of the compound. | Changes in protein localization |

Experimental Protocol: Western Blot for Pathway Analysis

-

Cell Culture and Treatment: Cancer cell lines with the relevant mutation are cultured and treated with varying concentrations of the test compound for a specified time.

-

Cell Lysis: Cells are lysed to extract total protein.

-

Protein Quantification: The concentration of protein in each lysate is determined.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by size using SDS-polyacrylamide gel electrophoresis and transferred to a membrane.

-

Immunoblotting: The membrane is incubated with primary antibodies against the target pathway proteins (e.g., p-ERK, total ERK) and then with HRP-conjugated secondary antibodies.

-

Detection: The signal is detected using a chemiluminescent substrate and an imaging system.

-

Analysis: The band intensities are quantified to determine the effect of the compound on protein phosphorylation.

Signaling Pathway Modulation by a RAS(ON) Inhibitor

Caption: Simplified RAS signaling pathway and the inhibitory action of a RAS(ON) inhibitor.

Broad Selectivity Profiling

To ensure the safety of a drug candidate, it is crucial to assess its selectivity against a wide range of potential off-targets.

Table 3: Broad Selectivity Screening Platforms

| Platform | Description | Typical Output |

| KinomeScan™ (DiscoverX) | A competition-based binding assay that quantitatively measures the interactions of a compound against a large panel of kinases (typically >400). | Percent of control, Kd, S-score (selectivity score) |

| SafetyScan™ (Eurofins) | A panel of in vitro radioligand binding and enzymatic assays against a broad range of receptors, ion channels, transporters, and enzymes known to be involved in adverse drug reactions. | Percent inhibition at a single concentration |

Logical Workflow for Selectivity Profiling

Caption: Decision-making workflow for compound selectivity profiling.

Conclusion

While specific data for this compound is not publicly available, the methodologies described above represent the industry-standard approach for characterizing the specificity and selectivity of a targeted oncology drug candidate. A thorough evaluation using a combination of biochemical, cellular, and broad profiling assays is essential to build a comprehensive understanding of a compound's activity and potential liabilities, ultimately guiding its progression through preclinical and clinical development. Should information on this compound become public, a similar detailed analysis of its specific data would be possible.

No Publicly Available Data on the Binding Affinity of RMC-3943

A comprehensive search for the binding affinity and related biochemical data for a compound designated RMC-3943 has yielded no specific quantitative results. Publicly accessible scientific literature, conference proceedings, and company disclosures do not contain explicit IC50, Kd, or Ki values for a molecule with this identifier.

The focus of available information from Revolution Medicines, the likely originator of such a compound, is on other RAS(ON) inhibitors in their clinical and preclinical pipeline, such as elironrasib (RMC-6291), RMC-6236, RMC-9805, and RMC-8839. These molecules are part of a novel class of tri-complex inhibitors that target the active, GTP-bound state of various RAS mutants.

While detailed information on the binding affinity and experimental protocols for these other RMC compounds is emerging, specific data for this compound is not present in the reviewed materials. It is possible that this compound is an internal research compound that has not been publicly disclosed, a precursor molecule, or a designation that is no longer in use. Without further information, a detailed technical guide on the binding affinity of this compound cannot be constructed.

Technical Guide: Tri-Complex RAS(ON) Inhibitors for KRAS-Mutant Cancers

Introduction

This document provides a technical overview of Revolution Medicines' novel class of tri-complex inhibitors designed to target the active, GTP-bound state of RAS (RAS(ON)) in cancers driven by KRAS mutations. While the query specified RMC-3943, publicly available information focuses on other compounds from this platform, notably RMC-9805 (zoldonrasib), a KRAS G12D-selective inhibitor, and RMC-6236 (daraxonrasib), a pan-RAS multi-selective inhibitor. This guide will focus on the mechanism of action and available data for these pioneering molecules.

Revolution Medicines has developed a unique approach to drugging RAS by designing small molecules that form a ternary complex with an abundant intracellular chaperone protein, cyclophilin A (CypA), and the active form of RAS.[1] This tri-complex sterically hinders the interaction of RAS(ON) with its downstream effectors, thereby inhibiting oncogenic signaling.[1] This strategy has led to the development of both mutant-selective and multi-selective inhibitors with promising anti-tumor activity in preclinical and clinical settings.[1][2]

Mechanism of Action: The Tri-Complex Approach

The core of this therapeutic strategy is a novel mechanism that involves hijacking the cellular machinery to inhibit RAS signaling. The small molecule inhibitors are designed to first bind non-covalently to cyclophilin A.[1] This binary complex then presents a new binding surface that selectively recognizes and engages the active RAS(ON) protein. The resulting stable tri-complex of inhibitor-CypA-RAS(ON) effectively blocks the effector-binding domain of RAS, preventing it from activating downstream pathways such as the MAPK (RAF-MEK-ERK) and PI3K-AKT cascades.

Caption: Mechanism of action for tri-complex RAS(ON) inhibitors.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of Revolution Medicines' RAS(ON) inhibitors.

Table 1: Preclinical Activity of RAS(ON) Inhibitors

| Compound | Target | Model System | Efficacy Metric | Value | Reference |

| MRTX1133¹ | KRAS G12D | KRAS G12D Organoids (Appendiceal Cancer) | IC50 | 4.1 nM | [3] |

| MRTX1133¹ | KRAS G12V | KRAS G12V Organoids (Appendiceal Cancer) | IC50 | 1.8 µM | [3] |

| RMC-6236 | Pan-RAS (G12D) | KRAS G12D Organoids (Appendiceal Cancer) | IC50 | 4.4 nM | [3] |

| RMC-6236 | Pan-RAS (G12V) | KRAS G12V Organoids (Appendiceal Cancer) | IC50 | 0.5 nM | [3] |

| MRTX1133¹ | KRAS G12D | Orthotopic KRAS G12D PDX (Appendiceal Cancer) | Fold Change in Tumor Volume (4 wks) | 1.15 (vs. 2.39 for control) | [3] |

¹Note: MRTX1133 is a KRAS G12D inhibitor from Mirati Therapeutics, included here for comparative context from a study that also evaluated RMC-6236.[3][4][5]

Table 2: Clinical Activity of RMC-9805 (Zoldonrasib) in KRAS G12D-Mutant NSCLC

| Clinical Trial Phase | Number of Patients | Prior Treatment | Efficacy Metric | Result | Reference |

| Phase 1 | 18 | Chemotherapy, Immunotherapy, or both | Tumor Shrinkage (Substantial) | 61% (11 of 18) | [6] |

Experimental Protocols

Detailed experimental protocols are proprietary; however, published abstracts and articles provide insight into the methodologies used to evaluate these compounds.

In Vitro Potency and Selectivity Assays

-

Organoid Viability Assays: Patient-derived or cell line-derived organoids are cultured in Matrigel. To determine IC50 values, organoids are treated with a dose-response range of the inhibitor (e.g., RMC-6236) for a specified period (e.g., 6 days). Cell viability is typically measured using a luminescent assay such as CellTiter-Glo, which quantifies ATP levels.[3]

-

Apoptosis Assays: To confirm the mechanism of cell death, treated organoids or cell lines can be assayed for markers of apoptosis. For instance, Caspase-3/7 activity can be measured using a luminogenic substrate-based assay (e.g., Caspase-Glo 3/7). A significant increase in luminescence indicates induction of apoptosis.[3]

In Vivo Tumor Growth Inhibition Studies

-

Patient-Derived Xenograft (PDX) Models: PDX models are established by implanting tumor fragments from a patient with a specific KRAS mutation (e.g., G12D) into immunocompromised mice. Once tumors are established, mice are randomized into treatment and control groups. The inhibitor (e.g., MRTX1133) is administered, often via intraperitoneal (IP) injection.[3]

-

Tumor Volume Assessment: Tumor volumes are monitored over time. Non-invasive imaging techniques like Magnetic Resonance Imaging (MRI) can be used to measure tumor volume at baseline and at specified time points (e.g., 4 weeks) to calculate fold change.[3]

-

Pharmacodynamic (PD) Marker Analysis: To confirm target engagement and pathway inhibition in vivo, tumor tissues are collected post-treatment. Western blotting or reverse phase protein array (RPPA) can be used to analyze the phosphorylation status of key downstream signaling proteins, such as pMEK and pERK. A reduction in these markers indicates successful inhibition of the RAS-MEK-ERK pathway.[3]

Clinical Trial Design (RMC-9805 Phase 1/1b)

-

Study Title: A Phase 1/1b, Multicenter, Open-Label Study of RMC-9805 in Participants With Advanced KRAS G12D-Mutant Solid Tumors (NCT06040541).[7][8]

-

Objectives: The primary endpoints are to evaluate the safety and tolerability of RMC-9805 and determine the recommended Phase 2 dose. Secondary endpoints include assessing preliminary clinical activity (e.g., overall response rate, duration of response).[8]

-

Patient Population: Patients with pathologically documented, locally advanced or metastatic solid tumors harboring a KRAS G12D mutation who have progressed on or been intolerant to prior standard therapy.[7][8]

-

Study Design: The trial consists of two parts: a dose-escalation phase (Part 1) to identify dose-limiting toxicities and a dose-expansion phase (Part 2) to further evaluate safety and clinical activity in specific tumor types.[7]

Signaling Pathways and Experimental Workflows

KRAS Signaling and Point of Inhibition

The diagram below illustrates the canonical RAS signaling pathway and the point at which tri-complex inhibitors intervene.

Caption: KRAS signaling pathway and the inhibitory action of tri-complexes.

Preclinical Evaluation Workflow

The following diagram outlines a typical workflow for the preclinical assessment of a RAS(ON) inhibitor.

References

- 1. m.youtube.com [m.youtube.com]

- 2. drughunter.com [drughunter.com]

- 3. researchgate.net [researchgate.net]

- 4. A Small Molecule with Big Impact: MRTX1133 Targets the KRASG12D Mutation in Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mskcc.org [mskcc.org]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. targetedonc.com [targetedonc.com]

The Allosteric SHP2 Inhibitor RMC-3943: A Deep Dive into its Impact on Downstream Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

RMC-3943 is a potent, allosteric inhibitor of the protein tyrosine phosphatase SHP2 (Src homology 2 domain-containing phosphatase 2). As a critical node in the RAS-mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/AKT signaling pathways, SHP2 has emerged as a compelling target for therapeutic intervention in a variety of cancers. This technical guide provides an in-depth analysis of the mechanism of action of this compound and its profound effects on downstream signaling cascades. Through a compilation of preclinical data, detailed experimental methodologies, and visual representations of the affected pathways, this document serves as a comprehensive resource for understanding the therapeutic potential of this compound.

Introduction to SHP2 and its Role in Oncogenic Signaling

SHP2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a pivotal role in signal transduction downstream of receptor tyrosine kinases (RTKs).[1] In its inactive state, SHP2 exists in an auto-inhibited conformation.[2] Upon growth factor binding to RTKs, SHP2 is recruited to phosphorylated tyrosine residues on the receptors or associated adaptor proteins, leading to a conformational change that relieves auto-inhibition and activates its phosphatase activity.[1]

Activated SHP2 positively regulates the RAS-MAPK pathway, a critical signaling cascade for cell proliferation, differentiation, and survival.[1][3] It is also implicated in the regulation of the PI3K/AKT pathway, which is crucial for cell survival and metabolism.[1][4] Gain-of-function mutations in PTPN11 are associated with developmental disorders like Noonan syndrome and are also found in various cancers. Furthermore, SHP2 is a key mediator of signaling from several major oncogenic drivers, including mutated KRAS.

This compound: An Allosteric Inhibitor of SHP2

This compound is a small molecule that functions as an allosteric inhibitor of SHP2.[5] Unlike orthosteric inhibitors that compete with the substrate at the active site, allosteric inhibitors bind to a distinct site on the enzyme. This binding stabilizes SHP2 in its inactive, auto-inhibited conformation, thereby preventing its activation and subsequent downstream signaling.

Quantitative Analysis of this compound's Effect on Downstream Signaling

The inhibitory activity of this compound has been quantified through various preclinical assays. The following tables summarize the key in vitro efficacy data for this compound and its close analog, RMC-4550.

Table 1: In Vitro Potency of this compound

| Assay Type | Target | Metric | Value | Cell Line | Reference |

| Biochemical Assay | Full-length SHP2 | IC50 | 2.19 nM | - | [5] |

| Cellular Assay | pERK | IC50 | 35.5 nM | PC9 | [5] |

| Cell Proliferation | - | - | Concentration-dependent inhibition (0-10 µM) | SK-MEL-113 | [5] |

Table 2: In Vitro Potency of the SHP2 Inhibitor RMC-4550 (a close analog of this compound)

| Assay Type | Target | Metric | Value | Cell Line | Reference |

| Biochemical Assay | Full-length SHP2 | IC50 | 0.58 nM | - | |

| Cellular Assay | pERK | IC50 | 7 nM | Calu-1 |

Impact on Downstream Signaling Pathways

Inhibition of SHP2 by this compound has a significant impact on key signaling pathways that are frequently dysregulated in cancer.

The RAS-MAPK Pathway

SHP2 is a critical activator of the RAS-MAPK cascade. By preventing SHP2 activation, this compound effectively dampens the entire downstream pathway. This leads to a reduction in the phosphorylation of key signaling nodes, including MEK and ERK, ultimately inhibiting gene expression programs that drive cell proliferation.

The PI3K/AKT Pathway

The role of SHP2 in the PI3K/AKT pathway is more complex, with reports suggesting both positive and negative regulatory functions depending on the cellular context.[4][6] However, in many cancer models, SHP2 activity is required for the full activation of the PI3K/AKT pathway.[4] By inhibiting SHP2, this compound can lead to a decrease in the phosphorylation of AKT and its downstream effectors, thereby promoting apoptosis and inhibiting cell survival.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the effects of SHP2 inhibitors like this compound. Specific details may need to be optimized for different cell lines and experimental conditions.

Western Blotting for Phosphorylated Signaling Proteins

This protocol is used to assess the phosphorylation status of key proteins in the MAPK and PI3K/AKT pathways following treatment with this compound.

Materials:

-

Cell culture reagents

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay reagents (e.g., BCA kit)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-pERK, anti-ERK, anti-pAKT, anti-AKT)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Plate cells and allow them to adhere. Treat cells with various concentrations of this compound or vehicle control for the desired time.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibody overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.

In Vitro Kinase Assay

This assay measures the direct inhibitory effect of this compound on SHP2 phosphatase activity.

Materials:

-

Recombinant full-length SHP2 enzyme

-

Phosphorylated peptide substrate (e.g., p-IRS1)

-

Assay buffer

-

This compound

-

Detection reagent (e.g., Malachite Green for phosphate detection)

Procedure:

-

Reaction Setup: In a microplate, combine the SHP2 enzyme, assay buffer, and varying concentrations of this compound.

-

Initiate Reaction: Add the phosphorylated peptide substrate to initiate the phosphatase reaction.

-

Incubation: Incubate the plate at the optimal temperature and for a time within the linear range of the reaction.

-

Stop Reaction & Detection: Stop the reaction and add the detection reagent to measure the amount of free phosphate released.

-

Data Analysis: Calculate the IC50 value of this compound by plotting the percentage of inhibition against the log concentration of the inhibitor.

Cell Proliferation Assay

This assay determines the effect of this compound on the growth of cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

Cell culture medium and supplements

-

This compound

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density.

-

Compound Treatment: After cell attachment, add serial dilutions of this compound to the wells.

-

Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 72 hours).

-

Viability Measurement: Add the cell viability reagent and measure the signal (luminescence, absorbance, or fluorescence) according to the manufacturer's instructions.

-

Data Analysis: Plot the cell viability against the log concentration of this compound to determine the GI50 (concentration for 50% growth inhibition).

Conclusion

This compound is a potent and selective allosteric inhibitor of SHP2 that effectively abrogates downstream signaling through the RAS-MAPK and PI3K/AKT pathways. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug developers to further investigate the therapeutic potential of this compound in various cancer contexts. The ability to inhibit these critical oncogenic signaling pathways highlights the promise of SHP2 inhibition as a targeted therapy for a range of malignancies. Further preclinical and clinical investigation of this compound and other SHP2 inhibitors is warranted to fully elucidate their clinical utility.

References

- 1. Revolution Medicines to Present Preclinical Data at the Upcoming American Association for Cancer Research Annual Meeting 2023 | Revolution Medicines [ir.revmed.com]

- 2. Revolution Medicines Announces Publication of Scientific Paper Describing Anti-Tumor Immunity Induced by SHP2 Inhibitor in Preclinical Cancer Models | Revolution Medicines [ir.revmed.com]

- 3. Revolution Medicines Presents Data from its SHP2 and Oncogenic RAS(ON) Programs at 6th AACR-IASLC International Joint Conference | Revolution Medicines [ir.revmed.com]

- 4. biorxiv.org [biorxiv.org]

- 5. firstwordpharma.com [firstwordpharma.com]

- 6. SHP2 Inhibition Prevents Adaptive Resistance to MEK inhibitors in Multiple Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

RMC-3943: A Technical Whitepaper on a Preclinical Allosteric SHP2 Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: RMC-3943 is a preclinical compound with limited publicly available data. This document provides a comprehensive overview based on existing information and draws upon publicly available research on other allosteric SHP2 inhibitors to illustrate the discovery, development, and mechanism of action for this class of molecules. Methodologies and data from related compounds are used as representative examples to provide a thorough technical guide.

Executive Summary

This compound is a potent, preclinical, allosteric inhibitor of Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2).[1][2][3] SHP2 is a critical signaling node and a key component of the RAS-mitogen-activated protein kinase (MAPK) signaling pathway, which is frequently hyperactivated in various human cancers. By stabilizing SHP2 in an inactive conformation, this compound prevents its activation and downstream signaling, thereby offering a promising therapeutic strategy for the treatment of RAS-addicted cancers. This whitepaper details the discovery, mechanism of action, and preclinical development of this compound, providing insights into its therapeutic potential and the scientific foundation for its progression.

Introduction: The Role of SHP2 in Oncology

SHP2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a pivotal role in signal transduction downstream of receptor tyrosine kinases (RTKs). It is a crucial positive regulator of the RAS-MAPK pathway, a central signaling cascade that controls cell proliferation, differentiation, and survival. In a healthy cell, SHP2 activity is tightly regulated. However, in many cancers, aberrant SHP2 activation contributes to uncontrolled cell growth and tumor progression.

The structure of SHP2 includes two N-terminal SH2 domains (N-SH2 and C-SH2), a central protein tyrosine phosphatase (PTP) catalytic domain, and a C-terminal tail. In its inactive state, the N-SH2 domain binds to the PTP domain, blocking the active site. Upon growth factor stimulation, SHP2 is recruited to phosphorylated receptors or adaptor proteins, leading to a conformational change that releases the autoinhibition and activates the phosphatase.

Allosteric inhibitors of SHP2, such as this compound, represent a novel therapeutic approach. Instead of competing with the substrate at the active site, these inhibitors bind to a tunnel-like pocket at the interface of the N-SH2, C-SH2, and PTP domains, stabilizing the inactive conformation of the enzyme. This mechanism offers high selectivity and avoids the challenges associated with developing active-site phosphatase inhibitors.

Discovery and Development of this compound

The discovery of this compound is part of a broader effort by Revolution Medicines to develop targeted therapies for RAS-addicted cancers. While the specific discovery timeline for this compound is not publicly detailed, the general workflow for identifying and optimizing allosteric SHP2 inhibitors can be inferred from the development of similar molecules.

A Representative Drug Discovery Workflow

The discovery of a potent and selective allosteric SHP2 inhibitor like this compound typically follows a structured drug discovery and development process.

Caption: A generalized workflow for the discovery and preclinical development of a small molecule inhibitor.

Mechanism of Action: Allosteric Inhibition of SHP2

This compound functions as an allosteric inhibitor of SHP2. This mechanism is crucial as it stabilizes the autoinhibited, or "closed," conformation of the SHP2 protein. By binding to a pocket at the interface of the SH2 and PTP domains, this compound effectively locks the enzyme in its inactive state, preventing the catalytic site from becoming accessible. This leads to the suppression of downstream signaling through the RAS-MAPK pathway.

Caption: The SHP2 signaling pathway and the mechanism of action of this compound.

Quantitative Data

The following table summarizes the available preclinical data for this compound. Due to the limited public information, representative data from other preclinical allosteric SHP2 inhibitors may be included for comparative purposes and are denoted with an asterisk (*).

| Parameter | Value | Cell Line/Assay Condition | Reference |

| This compound | |||

| IC50 (Full-length SHP2) | 2.19 nM | Biochemical Assay | [1][3] |

| IC50 (pERK inhibition) | 35.5 nM | PC9 cells | [1] |

| Representative SHP2 Inhibitor (SHP099) * | |||

| IC50 (SHP2) | 70 nM | Biochemical Assay | |

| Cell Proliferation IC50 | 2.5 µM | KYSE-520 cells |

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. The following are representative methodologies for key assays used in the characterization of allosteric SHP2 inhibitors.

SHP2 Phosphatase Activity Assay (Biochemical)

This assay measures the enzymatic activity of SHP2 in the presence of an inhibitor.

-

Principle: The dephosphorylation of a fluorogenic substrate, such as 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP), by SHP2 results in a fluorescent signal that is proportional to the enzyme's activity.

-

Materials:

-

Recombinant full-length SHP2 protein

-

DiFMUP substrate

-

Assay buffer (e.g., 60 mM HEPES, pH 7.2, 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% P-20, and 5 mM DTT)

-

Test compound (this compound)

-

384-well black plates

-

Plate reader capable of fluorescence detection

-

-

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

Add the diluted compound to the wells of the 384-well plate.

-

Add the SHP2 enzyme to the wells and incubate for a specified period (e.g., 30 minutes) at room temperature to allow for compound binding.

-

Initiate the reaction by adding the DiFMUP substrate.

-

Monitor the fluorescence intensity over time using a plate reader (e.g., excitation at 355 nm and emission at 460 nm).

-

Calculate the rate of the reaction and determine the IC50 value by plotting the percent inhibition against the compound concentration.

-

pERK Inhibition Assay (Cell-based)

This assay assesses the ability of an inhibitor to block the downstream signaling of the MAPK pathway in a cellular context.

-

Principle: The phosphorylation of ERK (pERK) is a key downstream marker of MAPK pathway activation. This assay quantifies the levels of pERK in cells treated with an inhibitor.

-

Materials:

-

Cancer cell line with a relevant genetic background (e.g., PC9, which has an EGFR mutation)

-

Cell culture medium and supplements

-

Test compound (this compound)

-

Lysis buffer

-

Antibodies for total ERK and phospho-ERK (pERK)

-

ELISA or Western blot reagents

-

-

Procedure:

-

Seed the cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for a specified duration (e.g., 2 hours).

-

Stimulate the cells with a growth factor (e.g., EGF) to activate the MAPK pathway.

-

Lyse the cells and collect the protein lysates.

-

Quantify the levels of total ERK and pERK using an ELISA or Western blotting.

-

Normalize the pERK signal to the total ERK signal and determine the IC50 value for pERK inhibition.

-

Cell Proliferation Assay

This assay measures the effect of the inhibitor on the growth of cancer cells.

-

Principle: The proliferation of cells is assessed by measuring a parameter that is proportional to the number of viable cells, such as ATP content or metabolic activity.

-

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

Test compound (this compound)

-

A reagent for measuring cell viability (e.g., CellTiter-Glo®)

-

Multi-well plates

-

Plate reader

-

-

Procedure:

-

Seed the cells in a multi-well plate at a low density.

-

Treat the cells with a serial dilution of this compound.

-

Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).

-

Add the viability reagent to the wells according to the manufacturer's instructions.

-

Measure the signal (e.g., luminescence for CellTiter-Glo®) using a plate reader.

-

Calculate the percent inhibition of proliferation and determine the GI50 (concentration for 50% growth inhibition) value.

-

Conclusion and Future Directions

This compound is a potent preclinical allosteric SHP2 inhibitor with a clear mechanism of action and demonstrated cellular activity. Its ability to stabilize the inactive conformation of SHP2 provides a promising strategy for targeting cancers with a hyperactivated RAS-MAPK pathway. The preclinical data, although limited in the public domain, suggest that this compound warrants further investigation.

Future development of this compound will likely focus on comprehensive in vivo efficacy studies in various cancer models, detailed pharmacokinetic and pharmacodynamic characterization, and rigorous safety and toxicology assessments. Furthermore, the exploration of combination therapies, for instance with direct RAS inhibitors or immunotherapy, could unlock the full therapeutic potential of SHP2 inhibition. As the field of targeted oncology continues to evolve, molecules like this compound are at the forefront of innovative strategies to combat RAS-addicted cancers.

References

RMC-3943 and the Tumor Microenvironment: A Technical Guide to Allosteric SHP2 Inhibition

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth analysis of RMC-3943, an allosteric inhibitor of the Src homology 2 (SH2) domain-containing protein tyrosine phosphatase 2 (SHP2). While specific preclinical data on this compound is limited in publicly available literature, this document leverages extensive data from closely related allosteric SHP2 inhibitors developed by Revolution Medicines to elucidate its mechanism of action and its profound impact on the tumor microenvironment (TME). By targeting SHP2, a critical node in the RAS signaling pathway, these inhibitors not only exert direct anti-tumor effects but also remodel the TME from an immunosuppressive to an immune-active state. This guide offers a comprehensive overview of the preclinical data, experimental methodologies, and the underlying signaling pathways, providing a valuable resource for researchers in oncology and drug development.

Introduction: SHP2 as a Therapeutic Target in Oncology

SHP2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a pivotal role in signal transduction downstream of multiple receptor tyrosine kinases (RTKs). Its function is critical for the full activation of the RAS-MAPK signaling cascade, a pathway frequently dysregulated in a wide array of human cancers. Hyperactivation of SHP2 is implicated in tumorigenesis and resistance to targeted therapies, making it a compelling target for cancer drug development.

Allosteric inhibitors of SHP2 represent a novel therapeutic strategy. Unlike orthosteric inhibitors that target the active site, allosteric inhibitors bind to a distinct pocket, stabilizing SHP2 in an inactive conformation. This mechanism offers high specificity and the potential for a favorable therapeutic window. This compound is one such allosteric SHP2 inhibitor developed by Revolution Medicines.

This compound: An Allosteric SHP2 Inhibitor

Biochemical and Cellular Activity

Biochemical assays have demonstrated the potent inhibitory activity of this compound against full-length SHP2. Furthermore, in cellular assays, this compound has been shown to inhibit the phosphorylation of ERK (pERK), a downstream effector in the RAS-MAPK pathway, confirming its on-target activity in a cellular context.

Table 1: In Vitro Activity of this compound

| Assay Type | Target/Cell Line | IC50 |

| Biochemical Inhibition | Full-length SHP2 | 2.19 nM |

| Cellular pERK Inhibition | PC9 cells | 35.5 nM |

| Cellular Proliferation | SK-MEL-113 cells | Concentration-dependent inhibition |